Zinc nitrate hexahydrate

説明

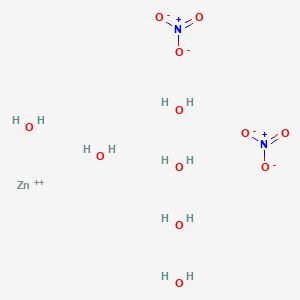

Zinc nitrate hexahydrate is an inorganic chemical compound with the formula Zn(NO₃)₂·6H₂O. This colorless, crystalline salt is highly deliquescent, meaning it can absorb moisture from the air and dissolve in it. It is typically encountered as a hexahydrate and is soluble in both water and alcohol . This compound is used in various applications, including as a precursor for the synthesis of zinc oxide and as a mordant in dyeing processes .

準備方法

Industrial Synthesis from Zinc Chloride and Nitric Acid

The most documented industrial method involves reacting zinc chloride (ZnCl₂) with nitric acid (HNO₃), utilizing sodium hydrosulfite filter residue as a zinc source . This approach aligns with waste valorization strategies, converting industrial byproducts into high-purity zinc nitrate hexahydrate.

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a double displacement reaction:

2 + 2\text{HNO}3 \rightarrow \text{Zn(NO}3\text{)}2 + 2\text{HCl}

In practice, a mass ratio of 1:0.73–1.13 (ZnCl₂:HNO₃) is maintained to ensure complete conversion . Excess nitric acid drives the reaction forward while minimizing residual zinc chloride.

Process Parameters and Equipment

Key steps include:

-

Mixing : ZnCl₂ solution and HNO₃ are combined in a corrosion-resistant reactor under gentle stirring.

-

Filtration : The reaction mixture is filtered to remove insoluble residues (e.g., silica, unreacted sulfides), which are calcined or buried .

-

Distillation : The filtrate undergoes controlled-temperature distillation to concentrate the solution.

-

Crystallization : Cooling the saturated solution to ambient temperature yields hexagonal crystals of Zn(NO₃)₂·6H₂O.

Table 1: Industrial Production Data for this compound

| ZnCl₂:HNO₃ Ratio | Distillation Temperature (°C) | Product Yield (kg) | Hydrate Form |

|---|---|---|---|

| 1:0.73 | 105 | 672.32 | Anhydrous |

| 1:1.13 | 100 | 1237.82 | Hexahydrate |

| 1:1.13 | 131 | 1264.13 | Anhydrous |

Temperature-Dependent Hydrate Formation

The distillation temperature critically determines the hydrate form:

-

Hexahydrate : Forms when the saturated solution is cooled without high-temperature distillation.

-

Trihydrate (Zn(NO₃)₂·3H₂O) : Produced at 100°C distillation .

This phenomenon arises from the stepwise loss of water molecules as thermal energy disrupts hydrogen bonds between Zn²⁺ and H₂O.

Alternative Synthesis Routes

While the industrial method dominates, laboratory-scale preparations often employ direct reactions between zinc compounds and nitric acid:

Zinc Oxide and Nitric Acid

3 \rightarrow \text{Zn(NO}3\text{)}2 + \text{H}2\text{O}

This method avoids chloride impurities but requires stringent pH control to prevent colloid formation.

Zinc Carbonate and Nitric Acid

3 + 2\text{HNO}3 \rightarrow \text{Zn(NO}3\text{)}2 + \text{CO}2 + \text{H}2\text{O}

Carbon dioxide evolution facilitates reaction monitoring, though foam suppression agents are often needed.

Crystallization and Purification

Post-synthesis purification ensures product quality:

-

Vacuum Filtration : Removes particulate contaminants.

-

Recrystallization : Dissolving the crude product in minimal hot water followed by slow cooling enhances crystal purity.

-

Drying : Desiccators with silica gel prevent hydrate decomposition during storage.

Applications Influencing Synthesis Design

Catalysis

This compound’s role in crosslinking chitosan hydrogels necessitates low chloride content (<50 ppm), favoring the ZnCl₂-free oxide route .

Nanomaterial Synthesis

In ZnO nanoparticle production, anhydrous Zn(NO₃)₂ is preferred for its higher thermal stability during calcination . This drives industrial focus on high-temperature distillation protocols.

化学反応の分析

Types of Reactions: Zinc nitrate hexahydrate undergoes various chemical reactions, including:

Thermal Decomposition: On heating, zinc nitrate decomposes to form zinc oxide, nitrogen dioxide, and oxygen:

Reaction with Sodium Hydroxide: Zinc nitrate reacts with sodium hydroxide to form zinc oxide and sodium nitrate:

Common Reagents and Conditions:

Acetic Anhydride: Treatment of zinc nitrate with acetic anhydride gives zinc acetate.

Thermal Conditions: Heating this compound leads to its decomposition into zinc oxide and nitrogen oxides.

Major Products Formed:

科学的研究の応用

Materials Science

1.1 Catalysis in Hydrogel Formation

Zinc nitrate hexahydrate has been utilized as a catalyst in the formation of chitosan hydrogels. A study demonstrated that incorporating zinc nitrate into chitosan hydrogels significantly reduced gel time by 36.54% and increased the crosslinking degree by 41.37% . The mechanical properties and degradation rates of these hydrogels were evaluated through various tests, confirming that zinc nitrate enhances the crosslinking reaction without adversely affecting the hydrogel's integrity.

| Property | Control Hydrogel | Hydrogel with Zn Nitrate |

|---|---|---|

| Gel Time (minutes) | 30 | 19 |

| Crosslinking Degree (%) | 60 | 85 |

| Swelling Degree (%) | 70 | 41 |

| Degradation Rate (56 days) | 22% remaining | 22% remaining |

1.2 Phase Change Materials (PCMs)

This compound is also employed in phase change materials for thermal energy storage applications. Research has shown that using zinc oxide nucleators with this compound improves the crystallization process during thermal cycling, thereby enhancing the performance of PCMs . The study indicated that better nucleation behavior was achieved with uniformly distributed nucleator particles.

Agriculture

This compound serves as a micronutrient fertilizer in agriculture. It provides essential zinc to crops, promoting growth and improving yield quality. Zinc deficiency in plants can lead to stunted growth and lower resistance to diseases. The application of this compound helps mitigate these issues by ensuring adequate zinc supply.

Biomedical Applications

3.1 Antimicrobial Properties

Zinc compounds, including this compound, have been studied for their antimicrobial properties. Research indicates that zinc ions can inhibit bacterial growth, making zinc nitrate a potential candidate for developing antimicrobial agents . This property is particularly beneficial in wound healing applications where infection control is crucial.

3.2 Drug Delivery Systems

This compound has been investigated for its role in drug delivery systems, particularly in enhancing the penetration of drugs through biological membranes. Studies have shown that combining zinc with certain drugs can improve their absorption and efficacy .

Case Studies

4.1 Study on Chitosan Hydrogels

In a detailed study on chitosan hydrogels, researchers found that adding zinc nitrate not only accelerated the crosslinking process but also improved the viscosity of the hydrogels . The study utilized various characterization techniques such as scanning electron microscopy (SEM) and dynamic light scattering (DLS) to analyze the effects of zinc nitrate on hydrogel properties.

4.2 Crystallization Behavior in PCMs

An innovative study focused on the crystallization behavior of this compound when used with different nucleators revealed significant insights into optimizing thermal energy storage systems . The results showed that the presence of zinc oxide nucleators led to more effective crystallization processes, reducing supercooling effects and enhancing energy storage capabilities.

作用機序

The mechanism by which zinc nitrate hexahydrate exerts its effects involves the ionization of zinc nitrate in water to give zinc and nitrate ions. The basic radical Zn²⁺ hydrolyzes to give weak base Zn(OH)₂ and H⁺ ions, making the solution acidic . In nanotechnology applications, this compound acts as a precursor for zinc oxide nanoparticles, which exhibit unique properties due to their nanoscale dimensions .

類似化合物との比較

Zinc Sulfate: Another zinc salt used in various applications, including as a dietary supplement and in agriculture.

Zinc Chloride: Used in galvanizing, as a flux in soldering, and in the textile industry.

Copper(II) Nitrate: Similar to zinc nitrate, used in the synthesis of coordination compounds and as an oxidizing agent.

Uniqueness of Zinc Nitrate Hexahydrate: this compound is unique due to its high solubility in water and alcohol, its deliquescent nature, and its ability to decompose into zinc oxide, which is widely used in nanotechnology and other applications .

生物活性

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) is an inorganic compound that has garnered attention due to its diverse biological activities. This article explores its antimicrobial properties, effects on biomaterials, and potential applications in biomedical fields, supported by case studies and research findings.

1. Overview of this compound

This compound appears as colorless, deliquescent crystals and is highly soluble in water and alcohol. It is primarily used in laboratory settings for synthesizing coordination polymers and as a catalyst in various chemical reactions. The compound can be synthesized through the reaction of zinc oxide or zinc metal with nitric acid, leading to its hydration as a hexahydrate form .

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly when incorporated into nanomaterials or hydrogels. Research has demonstrated that zinc ions released from the compound can disrupt microbial membranes and inhibit bacterial growth.

The antimicrobial mechanisms of zinc ions include:

- Membrane Disruption : Zinc ions can alter the integrity of microbial membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : The presence of zinc can enhance ROS production, which is toxic to bacteria.

- Inhibition of Enzymatic Activity : Zinc ions may interfere with essential enzymatic processes within microbial cells.

2.2 Case Studies

-

Zinc Nitrate in Chitosan Hydrogels :

A study investigated the incorporation of zinc nitrate into chitosan hydrogels to enhance their antimicrobial properties. The results indicated that zinc nitrate acted as a catalyst for crosslinking, reducing gel time by 36.54% and swelling degree by 41.37%. The hydrogels maintained their mechanical properties while exhibiting improved antimicrobial activity against various pathogens . -

Zinc Oxide Nanoparticles :

Research on zinc oxide nanoparticles synthesized from this compound showed enhanced antimicrobial efficacy against E. coli and Staphylococcus aureus. The study highlighted that smaller particle sizes and higher surface areas correlated with increased antibacterial activity .

3. Effects on Biomaterials

This compound has been studied for its role in modifying the properties of biomaterials, particularly in hydrogel formulations.

3.1 Crosslinking Agent

Zinc nitrate serves as an effective crosslinking agent in polymeric systems:

- Chitosan Hydrogels : Its addition significantly increased the crosslinking degree, resulting in more stable structures with reduced swelling capacity .

- Viscosity Enhancement : The presence of zinc nitrate increased the viscosity of chitosan solutions, which is beneficial for applications requiring thicker gels .

3.2 Biocompatibility Studies

In vitro degradation studies showed that the incorporation of zinc nitrate did not adversely affect the degradation profiles of chitosan hydrogels, indicating good biocompatibility for potential biomedical applications .

4.1 Summary of Key Findings

4.2 Additional Research Insights

Further investigations into the crystallinity and structural properties of materials synthesized using this compound have revealed that variations in molar ratios during synthesis can significantly influence the resultant material's characteristics, such as particle size and porosity .

5. Conclusion

This compound demonstrates notable biological activity primarily through its antimicrobial properties and its role as a crosslinking agent in biomaterials. Its ability to enhance the performance of hydrogels makes it a valuable compound for various biomedical applications, including drug delivery systems and wound dressings.

Ongoing research into its mechanisms of action and optimization within different formulations will likely expand its utility in clinical settings, providing alternatives to traditional antimicrobial agents while ensuring biocompatibility.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing ZnO nanostructures using zinc nitrate hexahydrate, and how do precursor ratios influence morphology?

this compound is commonly used with hexamethylenetetramine (HMTA) in hydrothermal synthesis. A 1:1 molar ratio of Zn(NO₃)₂·6H₂O to HMTA typically yields uniform ZnO nanorods, while increasing the zinc nitrate concentration (e.g., 25 mM) promotes nanowire growth with diameters of 100–400 nm. Deviations from this ratio may alter defect density, as observed via Raman spectroscopy (LO mode at 576 cm⁻¹) . For sol-gel methods, dissolving 59.488 g of this compound in 300 mL ethanol, followed by chelating agents like triethanolamine, produces stable precursors for nanoparticle synthesis .

Q. How should researchers handle this compound to ensure safety during laboratory experiments?

this compound is classified as an oxidizing solid (UN1514, Hazard Class 5.1) and requires storage in airtight containers away from combustibles. Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Note that thermal decomposition releases toxic NOₓ gases, necessitating fume hood use above 125°C .

Q. What analytical techniques are critical for characterizing this compound-derived materials?

Key methods include:

- XRD : To confirm crystalline phases (e.g., ZnO wurtzite structure, JCPDS 36-1451) .

- FTIR : Identifies nitrate (1384 cm⁻¹) and hydroxyl groups (3400 cm⁻¹) in intermediates .

- TG-DSC : Quantifies dehydration steps (36–125°C) and decomposition to ZnO (>260°C) .

- SEM/TEM : Resolves nanostructure morphology (e.g., nanorods vs. nanowires) .

Advanced Research Questions

Q. How do thermal decomposition pathways of this compound vary in mixed oxidizer systems like ammonium nitrate (AN)?

In AN:Zn(NO₃)₂·6H₂O mixtures (4:1 ratio), exothermic decomposition initiates at 260°C, producing ZnO, H₂O, and NOₓ. The presence of Zn²⁺ catalyzes AN decomposition, lowering activation energy by 15–20 kJ/mol compared to pure AN. MS data reveal concurrent N₂O and NH₃ evolution, suggesting redox interactions between AN and zinc intermediates .

Q. What strategies optimize this compound’s role in MOF synthesis for electrocatalytic applications?

For ZIF-8 synthesis, combining 2-methylimidazole (2-MeIm) with Zn(NO₃)₂·6H₂O in methanol (molar ratio 8:1) at 25°C yields porous frameworks with 1,300 m²/g surface area. Doping with Co²⁺ or Ni²⁺ (5–10 mol%) enhances ORR activity in Zn-air batteries, achieving a half-wave potential of 0.82 V vs. RHE. Post-pyrolysis (800°C, Ar) converts ZIF-8 to N-doped carbon with embedded Zn/Co nanoparticles, improving stability in 0.1 M KOH .

Q. How can conflicting data on defect states in ZnO synthesized from this compound be resolved?

Discrepancies in defect-related photoluminescence (e.g., green vs. UV emission) arise from precursor purity and reaction kinetics. Using reagent-grade Zn(NO₃)₂·6H₂O (≥98%) and controlled cooling rates (2°C/min) reduces oxygen vacancies. Raman mapping and XPS O 1s spectra (531 eV for O⁻ vacancies) quantify defects, while EDTA chelation during synthesis minimizes unintended doping .

Q. What role does this compound play in designing bimetallic catalysts for CO₂ reduction?

In Cu-Zn catalysts derived from ZIF-8, Zn(NO₃)₂·6H₂O modulates Cu nanoparticle size (3–5 nm) and electronic structure. EXAFS data show Znδ+ sites lower *CO binding energy by 0.3 eV, favoring C-C coupling (Faradaic efficiency for C₂+ products: 65% at -1.2 V vs. RHE). Optimal Zn/Cu molar ratios (1:4) balance active site density and conductivity .

Q. Methodological Considerations

- Controlled Synthesis : Precise stoichiometry (e.g., Zn²⁺:HMTA ratios) and pH (6.5–7.0) are critical for reproducibility .

- Data Validation : Cross-reference XRD with PDF databases and use TGA-MS to confirm decomposition pathways .

- Safety Compliance : Adhere to REACH Annex XVII restrictions (EC 1907/2006) for hazardous byproduct disposal .

特性

IUPAC Name |

zinc;dinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.6H2O.Zn/c2*2-1(3)4;;;;;;;/h;;6*1H2;/q2*-1;;;;;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPSMWXKRPZZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N2O12Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; Melting point approximately 36 deg C; [Merck Index] White odorless crystals or powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Zinc nitrate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21861 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10196-18-6 | |

| Record name | Nitric acid, zinc salt, hydrate (2:1:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。